molecular formula C12H15NO2 B8199744 2-Methoxy-N,N-dimethyl-4-vinylbenzamide

2-Methoxy-N,N-dimethyl-4-vinylbenzamide

Cat. No.: B8199744
M. Wt: 205.25 g/mol
InChI Key: XAFKLZGZHUEZGD-UHFFFAOYSA-N
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Description

2-Methoxy-N,N-dimethyl-4-vinylbenzamide is an organic compound characterized by the presence of a methoxy group, a dimethylamino group, and a vinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N,N-dimethyl-4-vinylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-vinylbenzoic acid, which is reacted with methanol in the presence of a catalyst to form 4-vinylbenzoic acid methyl ester.

    Amidation: The methyl ester is then subjected to amidation using N,N-dimethylamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N,N-dimethyl-4-vinylbenzamide undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The methoxy and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Saturated benzamide derivatives.

    Substitution: Halogenated or nucleophile-substituted benzamides.

Scientific Research Applications

2-Methoxy-N,N-dimethyl-4-vinylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-N,N-dimethyl-4-vinylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N,N-dimethylbenzamide: Lacks the vinyl group, resulting in different reactivity and applications.

    2-Methoxy-N,N-dimethylbenzamide: Similar structure but without the vinyl group, leading to distinct chemical properties.

Uniqueness

2-Methoxy-N,N-dimethyl-4-vinylbenzamide is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

4-ethenyl-2-methoxy-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-5-9-6-7-10(11(8-9)15-4)12(14)13(2)3/h5-8H,1H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFKLZGZHUEZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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